Molecular Weight and Formula Differentiation: XPO1-ligand-1 vs. Parent Scaffold S109
XPO1-ligand-1 possesses a molecular weight of 391.73 g/mol (C₁₅H₁₃ClF₃N₃O₄), which is 72.06 g/mol higher than the parent XPO1 inhibitor S109 (319.67 g/mol, C₁₂H₉ClF₃N₃O₂) [1]. This mass difference corresponds to a carboxylic acid-terminated propanoic acid side chain (—CH₂CH₂COOH, Δmass = 72.06 Da) engineered onto the S109 core structure to serve as a linker attachment handle .
| Evidence Dimension | Molecular weight and elemental composition (as surrogates for linker attachment capability) |
|---|---|
| Target Compound Data | 391.73 g/mol; C₁₅H₁₃ClF₃N₃O₄; contains a carboxylic acid side chain (—CH₂CH₂COOH) |
| Comparator Or Baseline | S109: 319.67 g/mol; C₁₂H₉ClF₃N₃O₂; no carboxylic acid handle; terminal structure incompatible with PROTAC linker chemistry |
| Quantified Difference | ΔMW = +72.06 g/mol; Δformula = +C₃H₄O₂; presence vs. absence of a functional carboxylic acid conjugation site |
| Conditions | Accurate mass determination by high-resolution mass spectrometry; molecular formula validated by NMR and HRMS (Bruker AVANCE 400 MHz spectrometer; Thermo Scientific Q Exactive system) as per Chen et al. 2025 synthetic methods |
Why This Matters
The presence of the carboxylic acid handle is the sole structural feature that enables amide bond formation with amine-terminated linkers, making XPO1‑ligand‑1 the only S109‑derived building block suitable for PROTAC conjugate synthesis without additional synthetic modification steps.
- [1] MedChemExpress. XPO1-ligand-1 (HY-170672) Product Page. MW 391.73, Formula C₁₅H₁₃ClF₃N₃O₄. View Source
